molecular formula C24H17N3O3S B2552610 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide CAS No. 313405-89-9

4-(2,5-dioxopyrrolidin-1-yl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide

Cat. No.: B2552610
CAS No.: 313405-89-9
M. Wt: 427.48
InChI Key: VYEAGFMTDYKNTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,5-dioxopyrrolidin-1-yl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide is a complex organic compound that features a combination of pyrrolidinone, naphthalene, thiazole, and benzamide moieties

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

Medicinal chemistry applications could include the development of new drugs, particularly those targeting specific enzymes or receptors involved in disease processes.

Industry

In industry, this compound might be used in the development of new materials with specific properties, such as conductivity, fluorescence, or mechanical strength.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: Starting with a suitable thioamide and α-haloketone to form the thiazole ring.

    Naphthalene Substitution: Introducing the naphthalene moiety through a Friedel-Crafts acylation reaction.

    Pyrrolidinone Attachment: Coupling the pyrrolidinone derivative with the thiazole-naphthalene intermediate.

    Benzamide Formation: Finally, attaching the benzamide group through an amide coupling reaction using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole or naphthalene rings, using oxidizing agents like mCPBA or KMnO4.

    Reduction: Reduction reactions could target the carbonyl groups in the pyrrolidinone or benzamide moieties, using reducing agents like LiAlH4 or NaBH4.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: mCPBA, KMnO4, H2O2

    Reducing Agents: LiAlH4, NaBH4, H2/Pd-C

    Coupling Reagents: EDCI, DCC, HATU

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The molecular targets and pathways involved would be specific to the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-(phenyl)thiazol-2-yl)benzamide
  • 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide
  • 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)acetamide

Uniqueness

The uniqueness of 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds. This could make it particularly valuable in applications where these specific properties are desired.

Properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O3S/c28-21-12-13-22(29)27(21)17-10-8-16(9-11-17)23(30)26-24-25-20(14-31-24)19-7-3-5-15-4-1-2-6-18(15)19/h1-11,14H,12-13H2,(H,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYEAGFMTDYKNTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.